molecular formula C6H9N3O2 B15207905 1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime

1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime

Cat. No.: B15207905
M. Wt: 155.15 g/mol
InChI Key: ZLXPLUMCHPGSEJ-FPYGCLRLSA-N
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Description

1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime typically involves the reaction of 3-amino-5-methylisoxazole with ethanone oxime. One common method involves the condensation of 3-amino-5-methylisoxazole with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process typically includes the preparation of intermediates, followed by their condensation and purification. Advanced techniques such as chromatography and crystallization are often employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects such as anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime stands out due to its unique combination of an isoxazole ring with an oxime group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

(NE)-N-[1-(4-amino-5-methyl-1,2-oxazol-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C6H9N3O2/c1-3(8-10)6-5(7)4(2)11-9-6/h10H,7H2,1-2H3/b8-3+

InChI Key

ZLXPLUMCHPGSEJ-FPYGCLRLSA-N

Isomeric SMILES

CC1=C(C(=NO1)/C(=N/O)/C)N

Canonical SMILES

CC1=C(C(=NO1)C(=NO)C)N

Origin of Product

United States

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